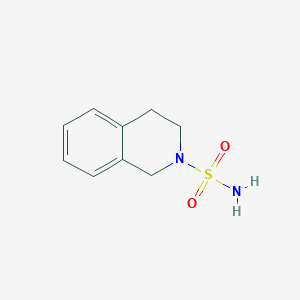

1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERPSPPBSSELBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15211-62-8 | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is the Phenylethanolamine N-methyltransferase. This enzyme plays a crucial role in the synthesis of neurotransmitters and modulation of physiological responses such as stress response, cognition, and mood.

Mode of Action

It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders.

Biochemical Pathways

Thiqs have been shown to interact with various biochemical pathways related to infective pathogens and neurodegenerative disorders.

Pharmacokinetics

It is known that the plasma exposure level of similar compounds can be low due to insufficient solubility, which affects absorption.

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is involved in biochemical reactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with oligonucleotides, forming zwitter-ionic oligonucleotide derivatives. These derivatives have been suggested as potential antisense therapeutic agents.

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the thermal stability of the duplexes of oligodeoxynucleotides with complementary DNA and RNA.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It has been found to bind with oligonucleotides, forming stable zwitter-ionic oligonucleotide derivatives. These derivatives can potentially affect gene expression, suggesting a role in enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. It has been found to be stable under the conditions of standard oligonucleotide synthesis

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that it has an antidepressant-like effect in animal models of depression

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized via the Pictet-Spengler reaction between biogenic amines and electrophilic carbonyl compounds

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It is soluble in water at 20°C, suggesting that it could be transported and distributed via aqueous channels within cells and tissues

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide (THIQ-SO2NH2) is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis methods, and potential therapeutic applications of THIQ-SO2NH2, drawing from various research studies and findings.

Structural Overview

The molecular formula of this compound is . The compound features a tetrahydroisoquinoline core with a sulfonamide functional group that contributes to its biological activity. The structure allows for various modifications that can enhance its pharmacological properties.

Biological Activities

THIQ-SO2NH2 exhibits a range of biological activities, including:

- Antibacterial Activity : Studies have demonstrated that THIQ-based compounds possess significant antibacterial properties. For instance, derivatives of THIQ-SO2NH2 were evaluated for their ability to inhibit bacterial growth and showed promising results against several strains .

- Antifungal Properties : Recent research highlighted the antifungal activity of N-sulfonyl derivatives of THIQ. These compounds showed effectiveness against fungal species such as Aspergillus and Penicillium, indicating potential for use in treating fungal infections .

- Antioxidant Activity : THIQ-SO2NH2 has been reported to exhibit antioxidant effects. In vitro studies assessed its ability to inhibit albumin denaturation and showed significant protective effects against oxidative stress .

- Anti-inflammatory Effects : Molecular docking studies have suggested that THIQ derivatives may possess anti-inflammatory properties. The compounds demonstrated strong interactions with proteins involved in inflammatory pathways .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Microwave-Assisted Synthesis : An eco-friendly approach has been reported for synthesizing THIQ sulfonamide derivatives using microwave irradiation. This method enhances yield and reduces reaction time while maintaining biological activity .

- Conventional Synthetic Routes : Traditional methods involve the condensation of appropriate precursors followed by sulfonation to introduce the sulfonamide group. These methods have been optimized for higher yields and purity .

Table 1: Summary of Biological Activities of THIQ-SO2NH2 Derivatives

Notable Research Findings

- A study on the synthesis and biological evaluation of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines revealed that certain derivatives exhibited moderate to high antifungal activity while maintaining low toxicity profiles .

- Another research highlighted the antioxidant potential of THIQ compounds through their ability to protect against albumin denaturation, suggesting their utility in managing oxidative stress-related disorders .

- Molecular dynamics simulations indicated that THIQ derivatives have favorable binding affinities with target proteins involved in inflammation and microbial resistance, supporting their development as therapeutic agents .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide and its derivatives have been explored for various biological activities, including:

- Antibacterial Properties : Compounds in this class have shown effectiveness against a range of bacterial pathogens. The sulfonamide moiety is particularly noted for its role in inhibiting bacterial growth by interfering with folate synthesis pathways .

- Antidepressant Effects : Research indicates that certain derivatives exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems .

- Inhibition of Enzymes Related to Metabolic Disorders : For instance, a derivative was identified as a potent inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), which plays a crucial role in triglyceride synthesis. This compound demonstrated significant efficacy in reducing triglyceride levels in vivo .

Synthesis and Structural Variations

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Notably:

- Synthetic Pathways : Various synthetic routes have been developed to produce this compound and its analogs. These pathways often involve the use of chlorosulfonyl isocyanate and other reagents under controlled conditions to ensure high yields .

- Structural Modifications : Modifying the sulfonamide group or other substituents on the tetrahydroisoquinoline scaffold has been shown to enhance biological activity. Structure-activity relationship (SAR) studies are critical for identifying potent derivatives .

Case Studies

Several studies highlight the efficacy of this compound derivatives:

- Study on MGAT2 Inhibition : A study reported that a specific derivative significantly suppressed triglyceride synthesis in mice at an oral dose as low as 3 mg/kg. This underscores the potential for developing anti-obesity medications based on this compound .

- Antibacterial Testing : Another research effort evaluated the antibacterial properties of various sulfonamide derivatives against clinical strains of bacteria. Results indicated promising activity against resistant strains .

Data Tables

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Derivatives

Physicochemical Properties

- Lipophilicity : Measured via reversed-phase TLC; derivatives with cycloaliphatic groups (e.g., cyclopentylpropyl) show logP values >3.5, enhancing blood-brain barrier penetration .

- Molecular weight: Ranges from 212.27 g/mol (1,2,3,4-tetrahydroisoquinoline-7-sulfonamide) to 417.20 g/mol (Compound 1) .

Q & A

Q. What are the key synthetic considerations for 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide?

The synthesis involves multi-step protocols with critical optimization parameters:

- Starting materials : Commercially available amines (e.g., 1a, 1b) or custom-synthesized derivatives (e.g., 1c) are sulfonylated to form intermediates .

- Reaction conditions : Temperature (e.g., ambient to reflux), solvent choice (polar aprotic solvents like DMF), and reaction time (hours to days) significantly impact yield and purity .

- Cyclization : A final cyclization step forms the tetrahydroisoquinoline core, requiring precise stoichiometric control .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the compound structurally characterized?

Structural elucidation employs:

- X-ray crystallography : Monoclinic crystal system parameters (a = 5.275 Å, b = 9.541 Å, c = 10.229 Å, β = 101.80°) confirm bond angles (e.g., O2–S1–O1 = 120.43°) and molecular conformation .

- Spectroscopy : NMR (¹H/¹³C) and IR verify functional groups (e.g., sulfonamide S=O stretching at ~1150 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 212.27 for C₉H₁₂N₂O₂S) validate molecular weight .

Q. What analytical methods quantify this compound in biological matrices?

- HPLC with fluorescent labeling : Derivatization using reagents like 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride enables detection at nanomolar concentrations .

- Validation parameters : Linearity (R² > 0.99), limit of detection (LOD < 10 nM), and recovery rates (>90%) ensure reliability .

Q. What biological activities are associated with this compound?

Q. How are reaction conditions optimized for scalable synthesis?

- Design of Experiments (DoE) : Variables (temperature, solvent ratio) are tested in factorial designs to maximize yield .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves energy efficiency .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data?

Q. How can computational models enhance synthesis design?

Q. What methodologies support structure-activity relationship (SAR) studies?

Q. How to design enzyme inhibition assays for mechanistic insights?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.